methyl N-[2-(3-methoxyphenyl)ethyl]carbamate
Overview
Description
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a methoxy group attached to a phenethylcarbamic acid methyl ester structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate typically involves the esterification of 3-methoxyphenethylcarbamic acid with methanol. This reaction can be catalyzed by various reagents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Another method involves the use of trimethylchlorosilane in methanol at room temperature, which provides a convenient and efficient route to the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is of interest in the development of treatments for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Phenethylcarbamic acid methyl ester: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxyphenethylamine: Contains an amine group instead of the carbamate ester, leading to different biological activities.
3-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the carbamate ester, affecting its chemical reactivity and applications.
Uniqueness
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the methoxy group and the carbamate ester, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
110192-21-7 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)6-7-12-11(13)15-2/h3-5,8H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
AEBGZINASLIYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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